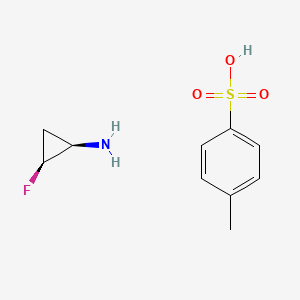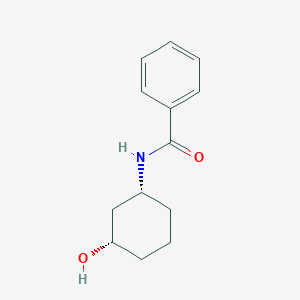
cis-N-(3-Hydroxycyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-N-(3-Hydroxycyclohexyl)benzamide: is an organic compound with the molecular formula C13H17NO2 It is characterized by a cyclohexyl ring substituted with a hydroxy group at the third position and an amide linkage to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-(3-Hydroxycyclohexyl)benzamide typically involves the following steps:
Formation of 3-Hydroxycyclohexylamine: This can be achieved by the reduction of 3-nitrocyclohexanol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Amidation Reaction: The 3-hydroxycyclohexylamine is then reacted with benzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in cis-N-(3-Hydroxycyclohexyl)benzamide can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of 3-oxocyclohexylbenzamide.
Reduction: Formation of 3-hydroxycyclohexylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: cis-N-(3-Hydroxycyclohexyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of cis-N-(3-Hydroxycyclohexyl)benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy and amide groups could form hydrogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
trans-N-(3-Hydroxycyclohexyl)benzamide: Differing in the stereochemistry of the cyclohexyl ring.
N-(3-Hydroxycyclohexyl)acetamide: Differing in the acyl group attached to the amide nitrogen.
Uniqueness: cis-N-(3-Hydroxycyclohexyl)benzamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities compared to its trans isomer or other similar compounds.
Properties
IUPAC Name |
N-[(1R,3S)-3-hydroxycyclohexyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCFBWCQDHOMN-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
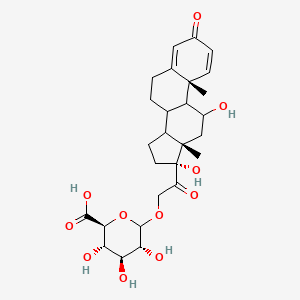

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
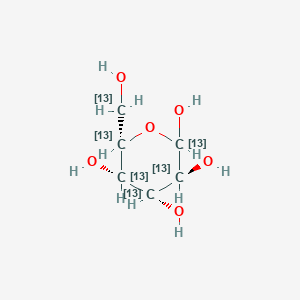
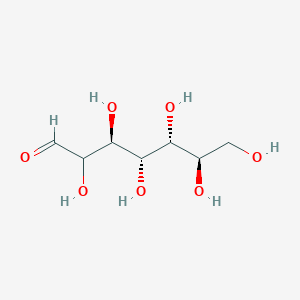
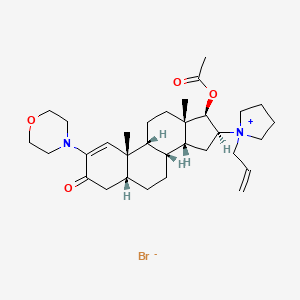
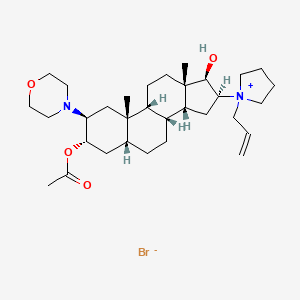


![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
